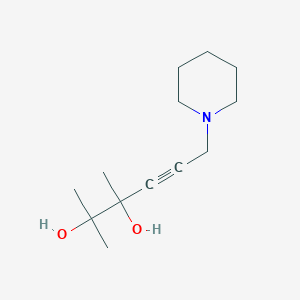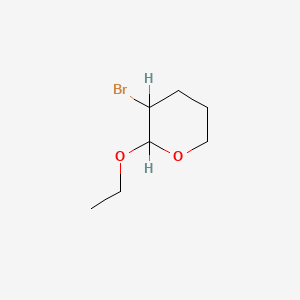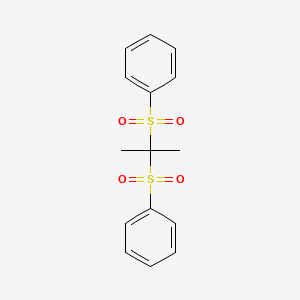
1,1'-(Propane-2,2-diyldisulfonyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(phenylsulfonyl)propane is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(phenylsulfonyl)propane typically involves the reaction of phenylsulfonyl chloride with propane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2,2-bis(phenylsulfonyl)propane often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(phenylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
2,2-Bis(phenylsulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,2-bis(phenylsulfonyl)propane involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,2-Bis(phenylcarbonyl)propane: Similar in structure but with carbonyl groups instead of sulfonyl groups.
2,2-Bis(phenylsulfonyl)ethane: A shorter carbon chain but similar functional groups.
2,2-Bis(phenylsulfonyl)butane: A longer carbon chain with similar functional groups.
Uniqueness: 2,2-Bis(phenylsulfonyl)propane is unique due to its specific combination of phenylsulfonyl groups and propane backbone, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .
Properties
CAS No. |
39863-09-7 |
|---|---|
Molecular Formula |
C15H16O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H16O4S2/c1-15(2,20(16,17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LUFRHBUECIEJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)

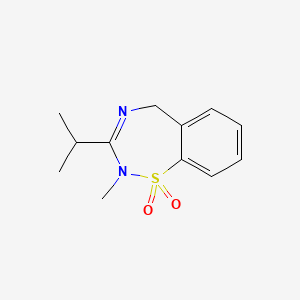
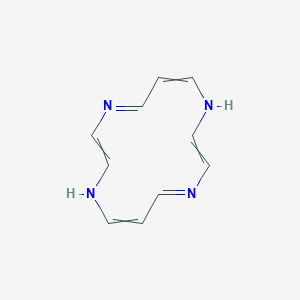
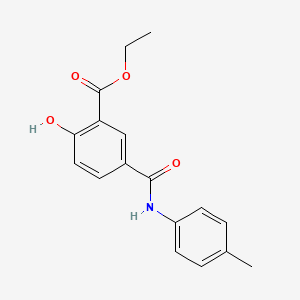

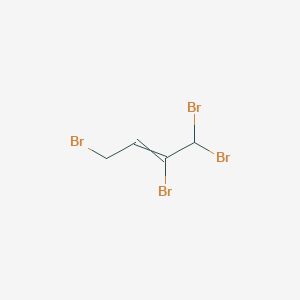
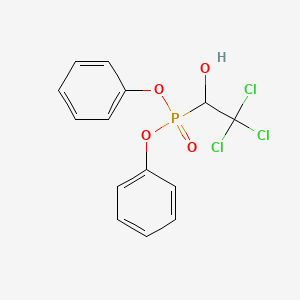
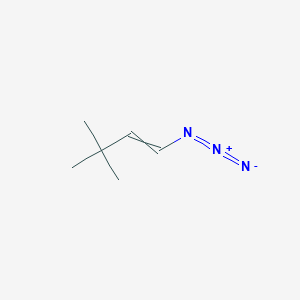

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
